3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester
Overview
Description
3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester is a boronic ester derivative that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boronic acid pinacol ester moiety attached to a pyrazole ring. Boronic esters are known for their versatility in organic synthesis and their ability to form stable complexes with diols, making them valuable intermediates in the synthesis of various organic compounds.
Mechanism of Action
Target of Action
It’s known that boronic esters, including pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation of pinacol boronic esters is a radical approach that has been developed to functionalize these compounds . This process is crucial for many transformations, including the formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The protodeboronation process is a key step in various synthetic transformations, including the suzuki–miyaura coupling . This coupling is a type of palladium-catalyzed cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and a halide .
Pharmacokinetics
It’s important to note that the stability of boronic esters, including pinacol boronic esters, can be influenced by environmental factors such as ph . For instance, these compounds are only marginally stable in water and their hydrolysis rate can be considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through reactions like the Suzuki–Miyaura coupling . This makes it a valuable tool in organic synthesis . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the environment in which these compounds are used should be carefully considered, especially when they are used for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester typically involves the reaction of 3-(Ethoxycarbonyl)-1-methylpyrazole with a boronic acid derivative in the presence of a suitable catalyst. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the pyrazole derivative is reacted with a boronic acid pinacol ester under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester moiety can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve mild temperatures and neutral to slightly acidic or basic pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester can yield boronic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized pyrazole derivatives .
Scientific Research Applications
3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s ability to form stable complexes with diols makes it useful in the study of carbohydrate interactions and enzyme inhibition.
Medicine: Boronic esters are explored for their potential in drug delivery systems and as therapeutic agents in cancer treatment and other diseases.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 3-Ethoxycarbonylphenylboronic acid pinacol ester
- 4-Methylphenylboronic acid pinacol ester
Uniqueness
3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other boronic esters. This structural feature enhances its versatility in various applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
ethyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O4/c1-7-18-11(17)9-8-10(16(6)15-9)14-19-12(2,3)13(4,5)20-14/h8H,7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWIGDVBKPYTID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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